tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435267
InChI: InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C16H21F3N2O2
Molecular Weight: 330.34 g/mol

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC13435267

Molecular Formula: C16H21F3N2O2

Molecular Weight: 330.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate -

Specification

Molecular Formula C16H21F3N2O2
Molecular Weight 330.34 g/mol
IUPAC Name tert-butyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m1/s1
Standard InChI Key TZTDXEAWMSGECI-OLZOCXBDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C(F)(F)F
SMILES CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a tert-butyl carbamate group and at the 4-position with a 4-(trifluoromethyl)phenyl moiety. The trans-configuration of the substituents ensures optimal spatial orientation for molecular interactions. Key structural attributes include:

  • IUPAC Name: tert-Butyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate .

  • Molecular Formula: C₁₆H₂₁F₃N₂O₂.

  • Molecular Weight: 354.35 g/mol .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamate moiety provides sites for hydrogen bonding and enzymatic cleavage .

Spectroscopic and Analytical Data

  • InChI: InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m1/s1 .

  • InChIKey: TZTDXEAWMSGECI-OLZOCXBDSA-N .

  • Purity: ≥95% (HPLC) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Pyrrolidine Functionalization: Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-amine is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate .

  • Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the trans-configuration. For example, microwave-assisted coupling of 3-bromoimidazo[1,2-b]pyridazine with trans-cyclohexane-1,4-diamine under Pd catalysis achieves high enantiomeric excess .

Representative Procedure:
A solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.40 g) and trans-cyclohexane-1,4-diamine (2.05 g) in N-methylpyrrolidone (NMP) undergoes microwave heating at 180°C for 30 minutes. Subsequent purification via silica gel chromatography yields the intermediate amine, which is carbamoylated with tert-butyl chloroformate .

Industrial Manufacturing

Industrial processes scale the above reactions using continuous flow reactors to enhance yield (typically >80%) and reduce waste. Critical steps include:

  • Quality Control: HPLC and NMR ensure batch consistency.

  • Cost Optimization: Bulk sourcing of trifluoromethylphenyl precursors lowers production costs .

Chemical Reactivity and Modifications

Functional Group Transformations

The compound undergoes diverse reactions:

  • Deprotection: Acidic hydrolysis (HCl/EtOAc) removes the tert-butyl carbamate, yielding the free amine for further derivatization .

  • Cross-Coupling: Suzuki-Miyaura reactions introduce aryl groups at the pyrrolidine nitrogen. For instance, palladium-catalyzed coupling with 2-aminopyrimidine-5-boronic acid pinacol ester forms biaryl derivatives .

Stability and Degradation

  • Thermal Stability: Decomposes above 250°C, releasing CO₂ and tert-butanol.

  • Photostability: Stable under ambient light but degrades under UV radiation, necessitating amber packaging .

Applications in Drug Discovery

Antimalarial Agents

In a 2014 study, the compound served as a key intermediate in synthesizing imidazopyridazine inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). Derivatives exhibited IC₅₀ values <10 nM against PfCDPK1 and EC₅₀ values of 12 nM in parasite growth assays. Structural optimization addressed poor permeability, achieving a 3.5-fold improvement in Caco-2 assays .

Kinase Inhibitors for Oncology

The trifluoromethylphenyl group enhances binding to ATP pockets of kinases. Analogues targeting BRAF V600E mutant kinase showed sub-100 nM potency in melanoma cell lines, with >50-fold selectivity over wild-type BRAF .

Neuropharmacology

Carbamate derivatives modulate serotonin and dopamine receptors. A 2022 patent disclosed compounds with Ki < 20 nM at 5-HT₁A receptors, potential candidates for treating depression and anxiety .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity (IC₅₀)
tert-Butyl (cis-4-(4-(CF₃)Ph)pyrrolidin-3-yl)carbamatecis-configuration230 nM (PfCDPK1)
tert-Butyl (trans-4-(3-CF₃Ph)pyrrolidin-3-yl)carbamateMeta-substituted CF₃150 nM (BRAF V600E)
Methyl (trans-4-(4-CF₃Ph)pyrrolidin-3-yl)carbamateMethyl carbamate890 nM (5-HT₁A)

The trans-configuration and para-substituted trifluoromethyl group confer superior target engagement compared to analogues .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (F = 35–45%) in rodent models due to high logP (2.8) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolidine ring generates N-oxide metabolites .

Toxicity

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral).

  • Genotoxicity: Negative in Ames tests up to 1 mM .

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PLGA) may improve blood-brain barrier penetration for neurological applications .

Green Chemistry Initiatives

Developing biocatalytic routes using transaminases could reduce reliance on heavy metal catalysts.

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